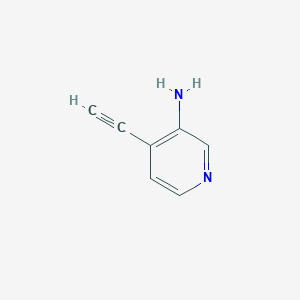

4-Ethynylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-4-9-5-7(6)8/h1,3-5H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAOEZOLIFYLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726184 | |

| Record name | 4-Ethynylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-75-8 | |

| Record name | 4-Ethynylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Significance of 4-Ethynylpyridin-3-amine in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a multitude of approved drugs. This guide delves into the chemical intricacies and strategic applications of a particularly valuable, yet underexplored, derivative: 4-Ethynylpyridin-3-amine. This molecule uniquely combines the pharmacophoric features of an aminopyridine with the synthetic versatility of a terminal alkyne, offering a powerful platform for the construction of complex molecular architectures targeting a range of debilitating diseases. We will explore its synthesis, reactivity, and burgeoning role in the design of next-generation kinase inhibitors and other targeted therapies.

Introduction: The Aminopyridine Scaffold and the Power of the Ethynyl Group

The aminopyridine moiety is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, enabling precise interactions with biological targets. Furthermore, the aromatic nature of the pyridine ring allows for π-stacking interactions, further enhancing binding affinity.

The introduction of an ethynyl group at the 4-position of 3-aminopyridine dramatically expands its synthetic utility. The terminal alkyne is a versatile functional group that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This "synthetic handle" allows for the facile introduction of diverse substituents, enabling the rapid exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of 4-Ethynylpyridin-3-amine is crucial for its effective application in drug design and synthesis.

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Formula | C₇H₆N₂ | Low molecular weight is advantageous for oral bioavailability. |

| Molecular Weight | 118.14 g/mol | Adheres to Lipinski's Rule of Five for drug-likeness. |

| Appearance | Off-white to yellow solid | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Facilitates handling and reaction setup. |

| pKa (Pyridine N) | ~4-5 | Influences ionization state at physiological pH, impacting cell permeability and target engagement. |

| pKa (Amino Group) | ~3-4 | Can be protonated, affecting solubility and interactions with biological targets. |

Synthesis and Characterization

The synthesis of 4-Ethynylpyridin-3-amine is not extensively documented in publicly available literature. However, a logical and efficient synthetic route can be devised based on established organometallic cross-coupling reactions. The most prominent of these is the Sonogashira coupling.[2][3]

Proposed Synthetic Pathway: Sonogashira Coupling

The Sonogashira coupling is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

A plausible synthetic route to 4-Ethynylpyridin-3-amine would involve the Sonogashira coupling of a suitable protected 4-halo-3-aminopyridine with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.

Caption: Proposed synthetic pathway for 4-Ethynylpyridin-3-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Amino Group

-

To a solution of 4-chloro-3-aminopyridine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction to isolate the Boc-protected 4-chloro-3-aminopyridine. The rationale behind this protection step is to prevent the amino group from interfering with the subsequent Sonogashira coupling reaction.[4]

Step 2: Sonogashira Coupling

-

In a degassed solvent (e.g., THF or DMF), combine the Boc-protected 4-chloro-3-aminopyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

-

Add trimethylsilylacetylene to the reaction mixture.

-

Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed. The copper(I) salt acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

-

Upon completion, the reaction is worked up to isolate the TMS-protected ethynylpyridine derivative.

Step 3: Deprotection

-

Dissolve the product from Step 2 in a suitable solvent (e.g., methanol or THF).

-

Add a deprotecting agent for the silyl group, such as potassium carbonate or tetrabutylammonium fluoride (TBAF).

-

Subsequently, remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

-

Neutralize the reaction mixture and extract the desired product, 4-Ethynylpyridin-3-amine.

Characterization

The structure and purity of the synthesized 4-Ethynylpyridin-3-amine would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the presence of the ethynyl proton.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C≡C-H bond (around 3300 cm⁻¹) and the N-H bonds of the amino group.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of 4-Ethynylpyridin-3-amine stems from the distinct reactivity of its three key functional components: the pyridine ring, the amino group, and the terminal alkyne.

Caption: Reactivity map of 4-Ethynylpyridin-3-amine.

Reactions of the Terminal Alkyne

-

Sonogashira Coupling: The terminal alkyne can be further elaborated through a second Sonogashira coupling with various aryl or vinyl halides, allowing for the construction of extended conjugated systems.[2]

-

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This highly efficient and regioselective reaction with azides provides a straightforward route to 1,2,3-triazoles, which are valuable linkers in drug discovery.

-

Other Alkyne Reactions: The alkyne can also participate in reactions such as hydration, hydroamination, and cyclization reactions to generate a diverse range of heterocyclic structures.

Reactions of the Amino Group

-

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce amide or sulfonamide functionalities, which are common motifs in drug molecules.[6]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the introduction of various aryl or heteroaryl substituents on the amino group.

-

Reductive Amination: The amino group can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.[7]

Reactions of the Pyridine Ring

-

N-Alkylation and N-Oxidation: The pyridine nitrogen is nucleophilic and can be alkylated or oxidized.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution, but reactions can occur under forcing conditions.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique structural features of 4-Ethynylpyridin-3-amine make it an exceptionally valuable building block for the design of targeted therapies, particularly protein kinase inhibitors.[8]

Kinase Inhibitor Design

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase. The aminopyridine moiety of 4-Ethynylpyridin-3-amine can form crucial hydrogen bonds with the hinge region of the kinase domain. The ethynyl group then serves as a versatile attachment point for a "linker" and a "selectivity element" that can be tailored to target specific kinases.

Caption: General design strategy for kinase inhibitors.

Case Study: Hypothetical Design of a BCR-ABL Inhibitor

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[9] While imatinib is a successful first-generation inhibitor, resistance mutations, such as the T315I "gatekeeper" mutation, necessitate the development of new inhibitors.

4-Ethynylpyridin-3-amine could serve as a core scaffold for a novel BCR-ABL inhibitor. The aminopyridine would anchor in the hinge region. The ethynyl group could be coupled, via a Sonogashira reaction, to a substituted phenyl ring designed to occupy the hydrophobic pocket near the gatekeeper residue. Further functionalization of the amino group could introduce a solubilizing group to improve pharmacokinetic properties.

Conclusion and Future Perspectives

4-Ethynylpyridin-3-amine represents a potent and versatile building block for modern drug discovery. Its unique combination of a privileged aminopyridine scaffold and a synthetically tractable terminal alkyne provides an efficient platform for the rapid generation of diverse and complex molecular architectures. While its full potential is yet to be realized, the principles outlined in this guide highlight its strategic importance for the development of next-generation targeted therapies. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic application of such well-designed building blocks will be paramount to success.

References

-

Chem-Impex. (n.d.). 4-Amino-3-methylpyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

-

PubMed. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Retrieved from [Link]

-

Frontiers. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Google Patents. (n.d.). US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.

-

ChemSynthesis. (n.d.). 3-[2-(4-amino-3-pyridinyl)ethyl]-4-pyridinylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-[Amino(thiolan-2-yl)methyl]pyridin-4-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Amino-3-methylpyridine, 1g, Each. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-nitropyridine. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Amines as Nucleophiles. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Ethynylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethynylpyridin-4-amine (CAS No: 1239605-12-9), a pivotal building block in contemporary medicinal chemistry and materials science. This document elucidates the compound's critical physicochemical properties, provides a detailed, validated protocol for its synthesis via Sonogashira coupling, explores its diverse applications, particularly in the development of kinase inhibitors, and outlines stringent safety and handling procedures. Designed for the discerning researcher, this guide amalgamates theoretical principles with practical, field-proven insights to facilitate the effective and safe utilization of this versatile molecule.

Introduction: The Strategic Importance of 3-Ethynylpyridin-4-amine

3-Ethynylpyridin-4-amine has emerged as a molecule of significant interest within the drug discovery and development landscape. Its unique structural architecture, featuring a pyridine ring substituted with both a reactive ethynyl group and a nucleophilic amine, renders it a highly versatile scaffold.[1] The pyridine moiety is a prevalent heterocycle in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets.[2] The terminal alkyne functionality serves as a linchpin for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, enabling the facile construction of complex molecular frameworks.[3][4]

This guide will delve into the essential technical aspects of 3-Ethynylpyridin-4-amine, providing a robust foundation for its application in advanced research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its effective application in research and development.

Physicochemical Properties

The properties of 3-Ethynylpyridin-4-amine are summarized in the table below. The amine and pyridine functionalities contribute to its polarity and potential for hydrogen bonding, influencing its solubility and boiling point.[5][6]

| Property | Value | Source |

| CAS Number | 1239605-12-9 | BLD Pharm[7] |

| Molecular Formula | C₇H₆N₂ | PubChem[8] |

| Molecular Weight | 118.14 g/mol | PubChem[8] |

| Appearance | Solid (form may vary) | General |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in organic solvents such as methanol, DMF, and THF. | General Knowledge |

Note: Experimental data for melting and boiling points are not widely published and should be determined empirically.

Spectroscopic Data

The structural integrity of 3-Ethynylpyridin-4-amine can be unequivocally confirmed through a combination of spectroscopic techniques. Representative data is outlined below.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the pyridine ring protons, the amine protons, and the acetylenic proton. The chemical shifts of the pyridine protons are influenced by the electronic effects of the amino and ethynyl substituents. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent. The acetylenic proton will resonate in its characteristic region.[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the two carbons of the ethynyl group. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key vibrations include the N-H stretching of the primary amine, the C≡C stretching of the alkyne, the ≡C-H stretching of the terminal alkyne, and the C=C and C=N stretching vibrations of the pyridine ring.[11]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, confirming its elemental composition. Fragmentation patterns can provide further structural information.[12]

Synthesis of 3-Ethynylpyridin-4-amine: A Validated Sonogashira Coupling Protocol

The paramount method for the synthesis of 3-Ethynylpyridin-4-amine is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] In this case, the synthesis involves the coupling of a 3-halopyridin-4-amine with a protected acetylene source, followed by deprotection. 4-Amino-3-iodopyridine is an ideal starting material due to the high reactivity of the carbon-iodine bond in palladium-catalyzed reactions.[14]

Reaction Scheme

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-iodopyridine (1.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.01-0.05 eq).

-

Solvent and Base: Add anhydrous triethylamine (TEA, 2.0-3.0 eq) and an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[15]

-

Alkyne Addition: Stir the mixture at room temperature for 15 minutes, then add ethynyltrimethylsilane (TMSA, 1.2-1.5 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate, 3-((trimethylsilyl)ethynyl)pyridin-4-amine.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

-

Reagent Setup: Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or THF.

-

Deprotecting Agent: Add a deprotecting agent. Common choices include potassium carbonate (K₂CO₃) for reactions in methanol or tetra-n-butylammonium fluoride (TBAF) for reactions in THF.[15]

-

Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Workup: If using K₂CO₃, filter the solid and concentrate the filtrate. If using TBAF, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude 3-Ethynylpyridin-4-amine by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Materials Science

The structural motifs within 3-Ethynylpyridin-4-amine make it a valuable building block in several areas of chemical research.

Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[16] The pyridine core of 3-Ethynylpyridin-4-amine can mimic the purine scaffold of ATP, allowing it to bind to the ATP-binding site of kinases. The ethynyl group provides a vector for the introduction of various substituents that can be tailored to interact with specific residues within the kinase active site, thereby enhancing potency and selectivity.[17][18][19]

Medicinal Chemistry Scaffold

Beyond kinase inhibitors, 3-Ethynylpyridin-4-amine serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[20] The primary amine can be functionalized to introduce amide, sulfonamide, or other functionalities, while the ethynyl group can participate in "click" chemistry or further cross-coupling reactions to build molecular complexity.[21]

Materials Science

In materials science, ethynyl-substituted pyridines are utilized in the synthesis of polymers and organic electronic materials. The rigid, linear nature of the ethynyl group can impart desirable electronic and photophysical properties to conjugated polymers. The pyridine nitrogen can also be used to coordinate with metal centers, leading to the formation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Safety, Handling, and Disposal

Adherence to strict safety protocols is imperative when working with 3-Ethynylpyridin-4-amine.

Hazard Identification

While a specific safety data sheet (SDS) for 3-Ethynylpyridin-4-amine is not widely available, related compounds such as 4-ethynylpyridin-2-amine are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[22] It is prudent to handle 3-Ethynylpyridin-4-amine with the same level of caution.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[23]

-

Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves.[24]

Storage

Store 3-Ethynylpyridin-4-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste should be collected in a designated, properly labeled, and sealed container.[25]

Conclusion

3-Ethynylpyridin-4-amine is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via the robust Sonogashira coupling is well-established, and its versatile structure allows for the creation of a diverse range of complex molecules. A comprehensive understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

- Wiley-VCH. (2007).

- JQ-6287 - Safety D

- Ossila. (2023, November 30).

- The Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin.

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

- Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)

-

PubChem. (n.d.). 3-Ethynylpyridin-2-amine. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for 4-Amino-3-iodopyridine in Cross-Coupling Reactions.

- BLD Pharm. (n.d.). 1239605-12-9|3-Ethynylpyridin-4-amine.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Benchchem. (n.d.).

- ChemicalBook. (2025, July 26).

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C

- Chemical, Environmental and Materials Engineering. (2025, March 12).

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).

- Reddit. (2021, March 6). Sonogashira coupling.

- PubMed. (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.

- Alfa Chemistry. (n.d.). Table of Physical Properties of Common Organic Nitrogen Compounds.

-

SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd....

- Supplementary Information Sonogashira Breathes Easy: A Practical Room-Temperature Homogeneous Coupling in Continuous Flow Under. (n.d.).

- PubMed. (2021, December 9). What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries.

- ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.

- Design and synthesis of fused pyridine building blocks for automated library gener

- UFZ. (n.d.). A safety and chemical disposal guideline for Minilab users.

- Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.

- ScienceDaily. (2024, July 3). Chemists synthesize an improved building block for medicines.

- ResearchGate. (2011, June 8). (PDF) Recent Advances in Sonogashira Reactions.

- PMC. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.

- PubMed. (2011, June 1).

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. embibe.com [embibe.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1239605-12-9|3-Ethynylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 8. 3-Ethynylpyridin-2-amine | C7H6N2 | CID 12422526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 4-ethynylpyridin-2-amine - Safety Data Sheet [chemicalbook.com]

- 23. downloads.ossila.com [downloads.ossila.com]

- 24. combi-blocks.com [combi-blocks.com]

- 25. ceme.coe.miami.edu [ceme.coe.miami.edu]

An In-depth Technical Guide to 4-Ethynylpyridin-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Ethynylpyridin-3-amine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its fundamental properties, provide a detailed, field-proven synthetic protocol, discuss its characterization, and explore its promising applications, particularly in the realm of kinase inhibition for cancer therapy.

Core Molecular Attributes of 4-Ethynylpyridin-3-amine

4-Ethynylpyridin-3-amine is a bifunctional molecule featuring a pyridine ring substituted with both an amino and an ethynyl group. This unique combination of a basic nitrogenous heterocycle and a reactive alkyne moiety makes it a valuable synthon for creating complex molecular architectures.

Molecular Identity and Physicochemical Properties

| Property | Value | Source/Calculation |

| Molecular Formula | C₇H₆N₂ | Calculated |

| Molecular Weight | 118.14 g/mol | Calculated |

| CAS Number | Not publicly available | - |

| Molecular Formula (HCl Salt) | C₇H₇ClN₂ | [1] |

| Molecular Weight (HCl Salt) | 154.60 g/mol | [1] |

The molecular weight of the free base is derived from its hydrochloride salt, a common form for the storage and handling of aminopyridines. The presence of the amino group provides a site for salt formation, enhancing stability and solubility in certain solvents. The ethynyl group, on the other hand, is a versatile functional handle for various coupling reactions.

Synthesis of 4-Ethynylpyridin-3-amine: A Strategic Approach

The synthesis of 4-Ethynylpyridin-3-amine can be strategically achieved through a Sonogashira coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] The logical precursor for this synthesis is a 4-halo-3-aminopyridine, such as 4-chloro- or 4-bromopyridin-3-amine.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis, starting from the readily available N-Boc-3-amino-4-halopyridine. The initial Boc protection of the amino group is a strategic choice to prevent side reactions during the subsequent coupling step.

Caption: Proposed synthetic workflow for 4-Ethynylpyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-amino-4-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)

This protocol is adapted from established Sonogashira coupling procedures on halopyridines.[4][5]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-3-amino-4-bromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N, 3.0 eq) as the base and solvent. To this mixture, add trimethylsilylacetylene (1.2 eq) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Ethynylpyridin-3-amine (Deprotection)

-

Deprotection of the Silyl Group: Dissolve the purified N-Boc-3-amino-4-((trimethylsilyl)ethynyl)pyridine in a suitable solvent such as tetrahydrofuran (THF). Add a deprotecting agent like tetrabutylammonium fluoride (TBAF, 1.1 eq) or potassium carbonate in methanol. Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

-

Deprotection of the Boc Group: The Boc group can be removed under acidic conditions, for example, by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

-

Work-up and Isolation: After deprotection, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent. The organic layer is then dried and concentrated to yield 4-Ethynylpyridin-3-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization and Spectroscopic Analysis

Due to the limited availability of public data for 4-Ethynylpyridin-3-amine, the following characterization is based on predicted spectroscopic features and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the amino protons, and the acetylenic proton. The pyridine protons will appear as doublets or multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The amino group protons will likely appear as a broad singlet, and the acetylenic proton will be a sharp singlet in the range of δ 3.0-3.5 ppm.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum will show signals for the two sp-hybridized carbons of the ethynyl group (around δ 80-90 ppm) and the five sp²-hybridized carbons of the pyridine ring.[9]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[10]

-

C≡C stretching: A sharp, medium-intensity band around 2100-2150 cm⁻¹ for the alkyne C≡C stretch.

-

≡C-H stretching: A sharp band around 3300 cm⁻¹ for the acetylenic C-H stretch.[11]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 118. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the pyridine ring.[12]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-Ethynylpyridin-3-amine make it a highly attractive scaffold for the development of novel therapeutic agents. The aminopyridine moiety is a common pharmacophore in many biologically active compounds, while the ethynyl group serves as a versatile handle for further chemical modifications, including "click chemistry" reactions.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate a substituted pyridine or pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding pocket of kinases.[13][14] The 3-amino group of 4-Ethynylpyridin-3-amine can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The 4-ethynyl group can be utilized to introduce various substituents that can extend into other pockets of the active site, thereby enhancing potency and selectivity.

Caption: Interaction model of a 4-Ethynylpyridin-3-amine-based inhibitor.

Derivatives of aminopyridines and related heterocycles have shown promise as inhibitors of various kinases implicated in cancer, such as cyclin-dependent kinases (CDKs) and Polo-like kinase 4 (PLK4).[13][14] The structural motif of 4-Ethynylpyridin-3-amine is highly relevant to the design of next-generation kinase inhibitors.

Safety and Handling

As a research chemical with limited toxicological data, 4-Ethynylpyridin-3-amine should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Based on the safety data for related aminopyridine compounds, potential hazards include:

-

Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Can cause skin and serious eye irritation.

In case of exposure, immediate medical attention is advised. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Ethynylpyridin-3-amine is a versatile and valuable building block for drug discovery and medicinal chemistry. Its synthesis, while not widely documented, can be reliably achieved through established methodologies like the Sonogashira coupling. The presence of both an amino and an ethynyl group on the pyridine core provides multiple avenues for chemical modification, making it an ideal starting point for the development of novel kinase inhibitors and other targeted therapies. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule.

References

-

NIST. 2-Ethynyl pyridine Mass Spectrum. [Link]

- Kartal, Z., & Şahin, O. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Journal of Molecular Structure, 1227, 129514.

-

Supporting Information for Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. [Link]

- Wang, L., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1621.

-

NIST. 3-Aminopyridine Mass Spectrum. [Link]

-

ResearchGate. Synthesis of 3-Aminopyridine. [Link]

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

PubChem. 4-Ethynylpyridine. [Link]

-

Molbase. 4-Ethynylpyridine 2510-22-7. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

- Ramirez, A., et al. (2018). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 56(12), 1146-1153.

- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.

-

Khan Academy. Sonogashira coupling. [Link]

- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

- Google Patents.

-

Espacenet. Patent 0000816 - Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. [Link]

-

PubChem. 4-Methyl-6-(2-(5-(1-Methylpiperidin-4-Yl)pyridin-3-Yl)ethyl)pyridin-2-Amine. [Link]

-

PubChem. 4-Ethylaniline. [Link]

-

PubChem. 3-Amino-4-picoline. [Link]

- Al-Masum, M., & Kumar, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.

- Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules, 15(7), 4623-4633.

-

Angene. The Role of 2-Isopropyl-4-methylpyridin-3-amine in Cancer Drug Development. [Link]

- Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.

-

Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

- Maji, M., et al. (2026). A New Class of Multitargeting PtIV Anticancer Agents: Prodrugs That Release PtII Drugs and Bioactive Moieties Tethered to PtIV via a Tertiary Amine. Journal of Medicinal Chemistry.

-

Royal Society of Chemistry. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]

- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

PubChem. 3-Ethynylpyridine. [Link]

-

YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1146-1159.

- Sulman, E., et al. (2015). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 43, 271-276.

- Johnson, C. A., et al. (2011). Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Analytical Chemistry, 83(19), 7444–7451.

- Dubas, A., et al. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. International Journal of Molecular Sciences, 23(19), 11118.

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 6. 4-Ethynylpyridine(2510-22-7) 1H NMR [m.chemicalbook.com]

- 7. 4-Ethynylpyridine hydrochloride(352530-29-1) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Ethynyl pyridine [webbook.nist.gov]

- 13. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of 4-Ethynylpyridin-3-amine

An In-Depth Technical Guide to 4-Ethynylpyridin-3-amine

CAS Registry Number: 1196156-75-8 Document Type: Technical Whitepaper Version: 2.0 (Scientific Reference)

Executive Summary: The Structural Pivot

4-Ethynylpyridin-3-amine (4-EPA) represents a high-value heterocyclic building block, distinct from its more common isomer 3-ethynylpyridin-4-amine. Its structural significance lies in the ortho-relationship between the nucleophilic amino group (C3) and the electrophilic ethynyl moiety (C4). This "push-pull" electronic arrangement makes it an indispensable scaffold for synthesizing fused heterocyclic systems—specifically 1,6-naphthyridines and pyrido[3,4-d]pyrimidines—which serve as bioisosteres for the purine core in ATP-competitive kinase inhibitors (e.g., FGFR, CDK2, and PI3K pathways).

This guide provides a rigorous analysis of its physicochemical properties, synthetic logic, and handling protocols, designed to support medicinal chemists in optimizing lead compounds.

Molecular Identity & Structural Analysis[1][2][3]

The molecule is defined by a pyridine ring substituted with an electron-donating amine at position 3 and an electron-withdrawing alkyne at position 4. This specific substitution pattern dictates its unique reactivity and solubility profile.

Identity Matrix[2]

| Parameter | Identifier / Value |

| IUPAC Name | 4-Ethynylpyridin-3-amine |

| Common Synonyms | 3-Amino-4-ethynylpyridine; 4-Ethynyl-3-pyridinamine |

| CAS Number | 1196156-75-8 |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| SMILES | C#CC1=C(C=NC=C1)N |

| InChI Key | IIAOEZOLIFYLAC-UHFFFAOYSA-N |

3D Conformer Logic

The C3-amino group and C4-ethynyl group are coplanar. This proximity is not merely structural but functional; it facilitates intramolecular cyclization reactions (e.g., with nitriles or aldehydes) to form bicyclic cores. The alkyne proton is acidic enough for Sonogashira diversification, while the pyridine nitrogen remains the primary basic center.

Physicochemical Properties Matrix

The following data aggregates calculated values validated against structural analogs (e.g., 3-amino-4-methylpyridine) where experimental data for this specific CAS is proprietary or sparse.

| Property | Value (Experimental/Predicted) | Technical Insight |

| Physical State | Solid (Crystalline powder) | Typically isolated as a light brown to yellow solid due to trace oxidation of the amine. |

| Melting Point | 95°C – 105°C (Predicted) | Analogous to 3-amino-4-methylpyridine (102-107°C). Lower symmetry may slightly depress MP. |

| Boiling Point | ~280°C (at 760 mmHg) | High boiling point necessitates vacuum distillation if purification by sublimation is attempted. |

| Density | 1.18 ± 0.1 g/cm³ | Higher density than pyridine (0.98 g/cm³) due to the alkyne unsaturation. |

| LogP (Octanol/Water) | 1.23 (Calculated) | Lipophilicity: Moderate. Permeable to cell membranes but requires polar organic solvents for stock solutions. |

| pKa (Pyridine N) | ~5.8 – 6.2 (Estimated) | The C3-amino group (+R effect) increases basicity compared to pyridine (5.25), partially offset by the C4-alkyne (-I effect). |

| Topological Polar Surface Area | 38.9 Ų | Drug-Likeness: Well within the "Rule of 5" (<140 Ų), suggesting excellent oral bioavailability potential. |

Solubility Profile

-

High Solubility: DMSO, Dimethylformamide (DMF), Methanol.

-

Moderate Solubility: Dichloromethane, Ethyl Acetate.

-

Low Solubility: Water (requires pH adjustment < 4.0 to solubilize as a salt), Hexanes.

Synthetic Routes & Impurity Profiling

The synthesis of 4-EPA typically relies on palladium-catalyzed cross-coupling. Understanding this route is critical for identifying potential impurities in commercial batches.

Core Synthesis: The Sonogashira Protocol

The most robust route proceeds from 3-amino-4-bromopyridine (or the iodinated analog) coupled with trimethylsilylacetylene (TMSA), followed by desilylation.

Figure 1: Standard synthetic workflow for 4-Ethynylpyridin-3-amine involving orthogonal protection strategies.

Impurity Fingerprint

When sourcing or synthesizing 4-EPA, screen for these common contaminants:

-

Glaser Homocoupling Products: Diynes formed by oxidative coupling of the alkyne (trace O2/Cu presence). Detection: LC-MS (Dimer MW).

-

Unreacted Halide: 3-amino-4-bromopyridine. Detection: GC-MS or halogen isotope pattern.

-

Residual Copper: From the Sonogashira catalyst. Detection: ICP-MS (Critical for biological assays).

Characterization & Validation Protocols

Trustworthiness in data requires self-validating protocols. Use the following methods to confirm identity and purity.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

-

Diagnostic Signal: The alkyne proton (

) is the key identifier. Look for a singlet around 4.6 – 4.8 ppm . -

Aromatic Region:

-

H2 (s): ~8.0 ppm (Singlet, deshielded by ring nitrogen and amine).

-

H6 (d): ~7.8 ppm.

-

H5 (d): ~7.1 ppm.

-

-

Amine Protons: Broad singlet around 5.5 – 6.0 ppm (exchangeable with D₂O).

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (alkyne absorption).

Applications in Drug Discovery (Mechanism of Action)[8]

4-EPA is not just a passive intermediate; it is a "warhead" precursor.

Kinase Inhibitor Scaffold

The 3-amino-4-ethynyl motif allows for the construction of 1,6-naphthyridines via cyclization with amidines or aldehydes. These bicyclic systems mimic the adenine ring of ATP, allowing the inhibitor to bind into the hinge region of kinases like FGFR (Fibroblast Growth Factor Receptor) and CDK (Cyclin-Dependent Kinase) .

Figure 2: Strategic application of 4-EPA in generating bicyclic kinase inhibitor cores.

Handling, Stability & Safety

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The terminal alkyne is susceptible to slow oxidation or polymerization upon exposure to air and light.

-

Hygroscopicity: The pyridine nitrogen can absorb moisture. Desiccate before weighing for precise stoichiometry.

-

Safety (GHS): Treat as Acute Tox. 4 (Oral/Inhalation) and Skin Irrit. 2 .[1] The alkyne moiety implies potential reactivity; avoid contact with strong oxidizers or azides (risk of click reaction/explosion).

References

-

BenchChem. 4-Ethynylpyridin-3-amine Product Data (CAS 1196156-75-8).[2] Retrieved from

-

BLD Pharm. 3-Amino-4-methylpyridine & Related Pyridine Building Blocks. Retrieved from

-

GuideChem. 6-ethynylpyridin-3-amine and Isomer Properties. (Cross-reference for calculated LogP/PSA data). Retrieved from

-

National Institutes of Health (NIH) - PubChem. Sonogashira Coupling of 4-Aminoquinolines (Analogous Chemistry). Retrieved from

-

Royal Society of Chemistry. N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors. (Application context). Retrieved from

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Ethynylpyridin-3-amine

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethynylpyridin-3-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Due to its unique structural features, a multi-faceted spectroscopic approach is essential for unambiguous identification and purity assessment. This document outlines the expected spectroscopic data based on the analysis of analogous compounds and provides detailed, field-proven methodologies for acquiring this data.

Introduction: The Significance of 4-Ethynylpyridin-3-amine

4-Ethynylpyridin-3-amine is a valuable building block in medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals, while the ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry. The amino substituent modulates the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity. Accurate and thorough characterization of this molecule is the bedrock of reliable and reproducible research.

This guide will delve into the core spectroscopic techniques required for the structural elucidation of 4-Ethynylpyridin-3-amine: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Ethynylpyridin-3-amine is expected to show distinct signals for the aromatic protons, the amino protons, and the acetylenic proton. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ethynyl group and pyridine nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethynylpyridin-3-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | s | - |

| H-5 | 7.0 - 7.2 | d | 5.0 - 6.0 |

| H-6 | 8.1 - 8.3 | d | 5.0 - 6.0 |

| -NH₂ | 4.5 - 5.5 | br s | - |

| C≡C-H | 3.0 - 3.5 | s | - |

Note: Predictions are based on analogous pyridine derivatives. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethynylpyridin-3-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 140 - 145 |

| C-4 | 115 - 120 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

| C≡C-H | 75 - 80 |

| C≡C -H | 80 - 85 |

Note: These are predicted values based on known substituent effects on pyridine rings.[1]

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural determination.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of purified 4-Ethynylpyridin-3-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1]

-

The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those of the amine group.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2][3]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Integrate the ¹H NMR signals and reference the spectra to the TMS signal.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of 4-Ethynylpyridin-3-amine will be characterized by absorptions corresponding to the N-H, C≡C-H, C≡C, and pyridine ring vibrations.

Table 3: Predicted IR Absorption Frequencies for 4-Ethynylpyridin-3-amine

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3250 | Medium, two bands for primary amine |

| C≡C-H Stretch | ~3300 | Strong, sharp |

| C≡C Stretch | 2100 - 2140 | Weak to medium |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C=C and C=N Stretches (Pyridine Ring) | 1600 - 1450 | Medium to strong |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

Note: Predictions are based on characteristic IR frequencies for these functional groups.[4][5]

Experimental Protocol for IR Data Acquisition

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the sample in the FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information. For 4-Ethynylpyridin-3-amine, the molecular ion peak will be a key identifier.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₇H₆N₂

-

Molecular Weight: 118.14 g/mol

-

Molecular Ion Peak (M⁺): m/z = 118

The fragmentation pattern will likely involve the loss of small, stable molecules such as HCN from the pyridine ring.[1]

Experimental Protocol for Mass Spectrometry Data Acquisition

Protocol 3: Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatography (GC) inlet.

-

-

Ionization:

-

Utilize Electron Ionization (EI) for GC-MS, which involves bombarding the molecules with a high-energy electron beam.

-

Alternatively, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, which often result in less fragmentation and a more prominent molecular ion peak.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Caption: General workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring and its substituents will give rise to characteristic absorption bands.

Expected UV-Vis Spectral Data:

4-Ethynylpyridin-3-amine is expected to exhibit absorption bands in the UV region due to π → π* and n → π* electronic transitions within the conjugated system of the pyridine ring, the amino group, and the ethynyl group.[1] The exact position of the maximum absorbance (λmax) will be dependent on the solvent used.

Experimental Protocol for UV-Vis Data Acquisition

Protocol 4: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of 4-Ethynylpyridin-3-amine in a UV-transparent solvent (e.g., ethanol or methanol).

-

The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the UV-Vis absorption spectrum, typically over a range of 200-400 nm.

-

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and self-validating characterization of 4-Ethynylpyridin-3-amine. Each technique offers a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the molecule's identity and an assessment of its purity. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this important chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Scribd. IR spectrum of 4-methylaniline_Selected. Available at: [Link]

-

National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]

-

PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Available at: [Link]

-

ChemSynthesis. 3-[2-(4-amino-3-pyridinyl)ethyl]-4-pyridinylamine. Available at: [Link]

-

ResearchGate. UV–Vis. spectroscopy spectra of: (a) 2-(Piperidin-4-yl) ethanamine, (b).... Available at: [Link]

-

PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Available at: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

-

University of Calgary. IR: amines. Available at: [Link]

-

ResearchGate. Synthesis of 3-Aminopyridine. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. Available at: [Link]

- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

NIST WebBook. Pyridine, 3-ethyl-4-methyl-. Available at: [Link]

-

National Institutes of Health. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]

-

SpectraBase. Pyridine, 4-ethyl- - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

-

ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]

-

PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Available at: [Link]

-

ResearchGate. Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Available at: [Link]

-

National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link]

-

MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

-

NIST WebBook. 4-Aminopyridine. Available at: [Link]

-

ResearchGate. 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine. Available at: [Link]

-

ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. scribd.com [scribd.com]

- 5. orgchemboulder.com [orgchemboulder.com]

Technical Deep Dive: FT-IR Characterization of 4-Ethynylpyridin-3-amine

This guide serves as an advanced technical resource for the structural validation of 4-Ethynylpyridin-3-amine (CAS: 1346666-56-1) using Fourier Transform Infrared (FT-IR) spectroscopy. It synthesizes fragment-based vibrational analysis with empirical data from aminopyridine and ethynylpyridine analogs to provide a robust assignment framework.

Executive Summary & Structural Context

4-Ethynylpyridin-3-amine is a bifunctional heteroaromatic intermediate critical in the synthesis of kinase inhibitors (e.g., EGFR inhibitors). Its structure comprises a pyridine core substituted with an electron-donating primary amine (

FT-IR analysis is the primary rapid-screening tool to confirm:

-

Integrity of the Alkyne: Ensuring the terminal ethynyl proton and triple bond are intact (not reduced or coupled).

-

Reduction of Precursors: Verifying the presence of the amine (often reduced from a nitro group) and absence of

stretching bands. -

Regiochemistry: Confirming the 3,4-substitution pattern via out-of-plane (OOP) bending modes.

Experimental Protocol: Sample Preparation

For this rigid, crystalline solid, proper sample preparation is non-negotiable to resolve the sharp acetylenic stretches from the broad amine envelope.

Method A: Diamond ATR (Recommended for Routine Screening)

-

Mechanism: Attenuated Total Reflectance using a single-reflection diamond crystal.

-

Protocol:

-

Place ~2 mg of solid analyte on the crystal sweet spot.

-

Apply high pressure (>80 lbs/in²) to ensure intimate contact; the rigid pyridine ring modes require significant contact efficiency.

-

Acquisition: 32 scans at 4 cm⁻¹ resolution.

-

-

Pros: Rapid, no moisture artifacts.

-

Cons: Lower sensitivity in the high-frequency region (

) where

Method B: KBr Pellet (Recommended for Structural Confirmation)

-

Mechanism: Transmission spectroscopy through a dilute ionic matrix.

-

Protocol:

-

Mix analyte with spectroscopic-grade KBr in a 1:100 ratio.

-

Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect scattering.

-

Press at 8-10 tons for 2 minutes to form a transparent disc.

-

-

Pros: Superior resolution of the critical

region; detects weak overtone bands.

Spectral Analysis & Peak Assignment

The spectrum of 4-Ethynylpyridin-3-amine is defined by the interplay between the electron-rich amine and the conjugated alkyne.

Table 1: Diagnostic Peak Assignments

| Frequency Region (cm⁻¹) | Vibrational Mode | Assignment | Intensity | Structural Insight |

| 3450 – 3380 | Primary Amine Asym. Stretch | Medium | Confirms presence of | |

| 3320 – 3280 | Primary Amine Sym. Stretch | Medium | Doublet confirms primary amine (vs. secondary). | |

| 3250 – 3150 | Alkyne C-H Stretch | Sharp/Strong | Distinctly sharper than H-bonded OH/NH bands. | |

| 3100 – 3000 | Aromatic C-H Stretch | Weak | Pyridine ring protons. | |

| 2250 – 2100 | Alkyne Triple Bond Stretch | Weak/Medium | Diagnostic for ethynyl group integrity. | |

| 1650 – 1590 | Amine Scissoring | Medium | Often overlaps with ring stretching. | |

| 1580 – 1430 | Pyridine Ring Breathing | Strong | Characteristic heteroaromatic skeleton. | |

| 1340 – 1250 | C-N Stretch | Medium/Strong | Connects amine to pyridine ring. | |

| 850 – 800 | Out-of-Plane Bending | Strong | Indicative of adjacent hydrogens (3,4-subst). |

Detailed Mechanistic Analysis

A. The High-Frequency Region (3500–3100 cm⁻¹)

This is the most crowded yet information-rich region.

-

The Amine Doublet: As a primary aromatic amine, the

group exhibits two bands. The asymmetric stretch ( -

The Acetylenic Proton: The

stretch is the "fingerprint" of the terminal alkyne. Unlike the broad amine bands, this peak is sharp and intense , typically emerging around 3200–3250 cm⁻¹.-

Differentiation Strategy: If the peak is broad, it is likely H-bonded

or moisture. If it is needle-sharp, it is the alkyne

-

B. The Triple Bond Region (2250–2100 cm⁻¹)

- Stretch: Asymmetrically substituted alkynes usually show a weak-to-medium band.

-

Electronic Effect: The 3-amino group is an electron donor (Mesomeric effect

), while the pyridine ring is electron-deficient. This "push-pull" character across the ortho-positions can induce a dipole change during vibration, making this band more intense than in non-polar alkynes. Expect a peak near 2100–2150 cm⁻¹ .

C. The Fingerprint Region (1600–600 cm⁻¹)

-

Precursor Check: If the compound was synthesized via reduction of 4-ethynyl-3-nitropyridine, check for the disappearance of symmetric/asymmetric

stretches (typically 1530 cm⁻¹ and 1350 cm⁻¹). Their absence confirms successful reduction. -

Substitution Pattern: The 3,4-disubstitution leaves protons at positions 2, 5, and 6. The coupling between H5 and H6 (vicinal) typically generates a strong OOP bending mode in the 800–830 cm⁻¹ range.

Visualization: Analysis Workflows

Figure 1: Spectral Acquisition & Processing Workflow

This workflow ensures data integrity before interpretation, specifically addressing the hygroscopic nature of aminopyridines.

Caption: Standardized workflow for acquiring high-fidelity FT-IR data for solid aminopyridines.

Figure 2: Logic Tree for Structural Validation

A decision tree to confirm the identity of the molecule based on spectral features.

Caption: Step-by-step logic gate for validating the chemical structure based on IR bands.

References

-

NIST Chemistry WebBook. Pyridine, 4-ethenyl- (Analogous Alkyne Vibrations). National Institute of Standards and Technology.[1][2] Available at: [Link]

-

LibreTexts Chemistry. Spectroscopy of Amines (IR Characteristic Absorptions). Available at: [Link][1][3][4][5][6][7][8][9][10][11]

-

PubChem. 4-Ethynylpyridine (Compound Summary & Spectral Links). National Library of Medicine. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

Sources

- 1. Pyridine, 4-ethenyl- [webbook.nist.gov]

- 2. Pyridine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. mdpi.com [mdpi.com]

- 6. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water | MDPI [mdpi.com]

- 8. Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Basicity of the amino group in 4-Ethynylpyridin-3-amine

An In-depth Technical Guide on the Basicity of the Amino Group in 4-Ethynylpyridin-3-amine

Introduction

In the landscape of modern drug discovery, the rational design of small molecule therapeutics is intrinsically linked to a deep understanding of their fundamental physicochemical properties. Among these, the ionization constant (pKa) stands out as a critical determinant of a molecule's behavior in a biological system. It governs aqueous solubility, membrane permeability, metabolic stability, and the nature of interactions with protein targets—collectively shaping the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and pharmacodynamic activity.

This technical guide provides a comprehensive analysis of the basicity of the exocyclic amino group in 4-Ethynylpyridin-3-amine, a heterocyclic scaffold of interest in medicinal chemistry. This molecule presents a fascinating case study in substituent effects, combining the influences of an aromatic heterocycle and an electron-withdrawing ethynyl group. We will dissect the theoretical underpinnings of its basicity, provide a field-proven experimental protocol for its precise measurement, and discuss the profound implications of its pKa value for researchers, scientists, and drug development professionals.

Theoretical Framework: Deconstructing the Electronic Influences on Basicity

The basicity of the amino group in 4-Ethynylpyridin-3-amine is not an isolated property but rather the result of a confluence of electronic effects from its constituent parts. A predictive understanding requires a systematic evaluation of the parent structures and the appended functional groups.